![molecular formula C17H18ClNO2 B6140014 1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6140014.png)
1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CDTIQ) is a chemical compound that has been of interest to researchers due to its potential application in the field of medicinal chemistry. CDTIQ is a tetrahydroisoquinoline derivative that has been synthesized and studied for its potential use as a therapeutic agent.
Scientific Research Applications
AMPA Receptor Antagonism and Epilepsy Research
Research on 1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has shown promising results in epilepsy research. Gitto et al. (2007) synthesized and evaluated enantiomers of related compounds for their anticonvulsant and antagonistic effects, focusing on AMPA receptor antagonism. This class of compounds was found to be effective in preventing epileptic seizures (Gitto et al., 2007). Årstad et al. (2006) also explored these compounds for their potential as positron emission tomography (PET) tracers for imaging AMPA receptors, although their suitability for this application was limited (Årstad et al., 2006).
Local Anesthetic and Pharmacological Properties
Azamatov et al. (2023) conducted a study on the local anesthetic activity, acute toxicity, and structure-toxicity relationship of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. These compounds demonstrated significant local anesthetic activity and varied toxicity, suggesting potential for further research as drug candidates (Azamatov et al., 2023).
Analgesic and Anti-Inflammatory Effects
Rakhmanova et al. (2022) examined the analgesic and anti-inflammatory effects of a derivative of 1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, finding it to have a pronounced effect in both categories. This suggests a potential role in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
Synthesis and Structure-Activity Relationship Studies
Gitto et al. (2010) synthesized a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, evaluating their anticonvulsant effects and studying the structure-activity relationships. This work contributes to understanding the pharmacological characteristics of this class of compounds (Gitto et al., 2010).
properties
IUPAC Name |
1-(3-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFOYEWFVUCSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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